molecular formula C11H12BrClN2O2 B8276476 2-bromo-5-(2-chloroacetamido)-N-methyl-4-methylbenzamide

2-bromo-5-(2-chloroacetamido)-N-methyl-4-methylbenzamide

Cat. No. B8276476
M. Wt: 319.58 g/mol
InChI Key: ZKJPTTKLIYOZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07652146B2

Procedure details

To a solution of 5-amino-2-bromo-N, 4-dimethylbenzamide (3A) (94 mg, 0.38 mmol) in acetone (4 mL) at 0° C. was added DIPEA (68 μL, 0.39 mmol) followed by 2-chloroacetylchloride (31 μL, 0.39 mmol). The solution was stirred for 60 minutes and another aliquot of 2-chloroacetylchloride (4 μL) was added. Water was added (94 mL) and the acetone removed in vacuo. The solids were stirred rapidly for 1 h, filtered and washed with water to give 104 mg (84% yield) of 2-bromo-5-(2-chloroacetamido)-N-methyl-4-methylbenzamide, 1H NMR: (CDCl3, 400 MHz) δ 8.28 (s, 1H), 8.03 (s, 1H), 7.44 (s, 1H), 6.01 (br s, 1H), 4.23 (s, 2H), 3.01 (d, J=5.0 Hz, 3H), 2.17 (s, 3H); LCMS 320.99 (M+H).
Quantity
94 mg
Type
reactant
Reaction Step One
Name
Quantity
68 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
31 μL
Type
reactant
Reaction Step Two
Quantity
4 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:13])=[CH:4][C:5]([Br:12])=[C:6]([CH:11]=1)[C:7]([NH:9][CH3:10])=[O:8].CCN(C(C)C)C(C)C.[Cl:23][CH2:24][C:25](Cl)=[O:26].O>CC(C)=O>[Br:12][C:5]1[CH:4]=[C:3]([CH3:13])[C:2]([NH:1][C:25](=[O:26])[CH2:24][Cl:23])=[CH:11][C:6]=1[C:7]([NH:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
94 mg
Type
reactant
Smiles
NC=1C(=CC(=C(C(=O)NC)C1)Br)C
Name
Quantity
68 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
31 μL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
4 μL
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the acetone removed in vacuo
STIRRING
Type
STIRRING
Details
The solids were stirred rapidly for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC1=C(C(=O)NC)C=C(C(=C1)C)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 104 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.